molecular formula C22H23BrN2O3S B11594057 (5Z)-5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11594057
M. Wt: 475.4 g/mol
InChI Key: AJLLCWXBXFCEEB-WQRHYEAKSA-N
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Description

(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a benzyl ether, bromine, ethoxy group, and a sulfanylidene imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzyl Ether: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.

    Ethoxylation: The ethoxy group is introduced via a nucleophilic substitution reaction using ethyl iodide and a suitable base.

    Formation of the Imidazolidinone Core: This involves the cyclization of a suitable precursor with thiourea under acidic conditions to form the imidazolidinone ring.

    Final Coupling: The final step involves the coupling of the benzyl ether, brominated, and ethoxylated phenyl derivative with the imidazolidinone core under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring or the bromine atom, leading to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, sodium thiolate, or alkoxide salts under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazolidinone derivatives and debrominated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: Due to its unique structure, the compound is being investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Medicine

    Therapeutic Agents: The compound is being studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Industry

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulation of Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in cellular functions.

    Interaction with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[4-(BENZYLOXY)-2-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-{[4-(BENZYLOXY)-2-FLUORO-5-ETHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, allows for unique substitution reactions that are not possible with its chloro or fluoro analogs.

Properties

Molecular Formula

C22H23BrN2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H23BrN2O3S/c1-3-10-25-21(26)18(24-22(25)29)11-16-12-19(27-4-2)20(13-17(16)23)28-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,29)/b18-11-

InChI Key

AJLLCWXBXFCEEB-WQRHYEAKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OCC)NC1=S

Origin of Product

United States

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